

Characterization of Acid-PEG3-C2-Boc Conjugates Using NMR: A Comparative Guide

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Compound of Interest		
Compound Name:	Acid-PEG3-C2-Boc	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Nuclear Magnetic Resonance (NMR) characterization of the heterobifunctional linker, **Acid-PEG3-C2-Boc**. A detailed analysis of its expected ¹H and ¹³C NMR spectral data is presented alongside data for alternative PEGylated linkers to aid in structural verification and purity assessment. This document also includes comprehensive experimental protocols and visual workflows to support researchers in their analytical endeavors.

Introduction to Acid-PEG3-C2-Boc

Acid-PEG3-C2-Boc (CAS 1807539-06-5) is a valuable linker in bioconjugation and the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its structure features a carboxylic acid for conjugation to amine-containing biomolecules, a hydrophilic triethylene glycol (PEG3) spacer to enhance solubility and pharmacokinetic properties, and a tert-butyloxycarbonyl (Boc)-protected amine, which allows for subsequent orthogonal deprotection and further functionalization. Accurate structural characterization by NMR is critical to ensure the quality and performance of this linker in complex molecular assemblies.

Performance Comparison: ¹H and ¹³C NMR Data

The following tables summarize the predicted quantitative ¹H and ¹³C NMR data for **Acid-PEG3-C2-Boc** and compare it with experimentally observed data from similar alternative



linkers. Chemical shifts (δ) are reported in parts per million (ppm). Data for comparative molecules has been compiled from technical datasheets and scientific literature.[1]

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

Assignment	Acid-PEG3-C2-Boc (Predicted)	Boc-NH-PEG ₂ - CH ₂ COOH[1]	Boc-NH-PEG ₄ - COOH[1]
-C(CH₃)₃ (Boc)	~1.45 (s, 9H)	~1.44 (s, 9H)	~1.44 (s, 9H)
-CH ₂ -COOH	~2.62 (t, 2H)	-	-
-CH ₂ -CH ₂ -COOH	~3.75 (t, 2H)	-	-
PEG Backbone (-O-CH ₂ -CH ₂ -O-)	~3.65 (m, 8H)	~3.64 (m, 8H)	~3.65 (m, 16H)
-CH ₂ -NH-Boc	~3.51 (t, 2H)	~3.3-3.4 (m, 2H)	~3.3-3.4 (m, 2H)
-NH- (Carbamate)	~5.0 (br s, 1H)	~5.0 (br s, 1H)	~5.1 (br s, 1H)

Note: 's' denotes

singlet, 't' denotes

triplet, 'm' denotes

multiplet, and 'br s'

denotes broad singlet.

Integration values

(e.g., 9H) correspond

to the number of

protons.

Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)



Assignment	Acid-PEG3-C2-Boc (Predicted)	Boc-NH-PEG ₂ -Linkers (Typical)[1]
-C(CH ₃) ₃ (Boc)	~28.4	~28.7
-C(CH ₃) ₃ (Вос)	~79.5	~79.2
-NH-C=O (Carbamate)	~156.1	~156.1
-CH ₂ -NH-	~40.3	~40.5
PEG Backbone (-O-CH ₂ -CH ₂ -O-)	~70.0-70.6	~70.0-70.5
-CH ₂ -O-CH ₂ -CH ₂ -COOH	~67.1	-
-CH2-CH2-COOH	~30.5	-
-СООН	~172.5	~172.0

Experimental Protocols

Reproducible and high-quality NMR spectra are essential for accurate characterization. The following is a standardized protocol for the analysis of Boc-protected PEG linkers.[1]

Sample Preparation

- Solvent Selection: High-purity deuterated chloroform (CDCl₃) is a common choice for PEG derivatives.[1] Other solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used depending on the compound's solubility.
- Sample Weighing: Accurately weigh 5-10 mg of the Boc-protected PEG linker for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry NMR tube.[2]
- Dissolution: Add 0.6-0.7 mL of the chosen deuterated solvent.
- Environment: PEG compounds can be hygroscopic. It is recommended to handle the sample
 and solvent in a dry environment (e.g., a glove box) to minimize moisture contamination,
 which can broaden exchangeable proton signals (e.g., -NH and -COOH).[1][2]

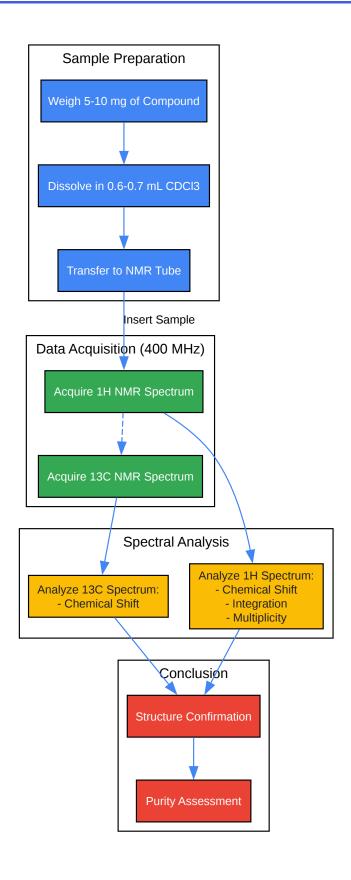


NMR Data Acquisition

- Instrument: 400 MHz or higher field NMR spectrometer.[3]
- ¹H NMR Acquisition Parameters:
 - Pulse Sequence: Standard single-pulse sequence.[1]
 - Spectral Width: ~16 ppm.[1]
 - Acquisition Time: ~2-3 seconds.[1]
 - Relaxation Delay: 5 seconds to ensure full proton relaxation for accurate integration.[1]
 - Number of Scans: 16 to 64 scans.[1]
- ¹³C NMR Acquisition Parameters:
 - Pulse Sequence: Standard single-pulse with proton decoupling.[1]
 - Spectral Width: ~220 ppm.[1]
 - Acquisition Time: ~1-2 seconds.[1]
 - Relaxation Delay: 2-5 seconds.[1]
 - Number of Scans: 1024 to 4096 scans, due to the low natural abundance of ¹³C.[1]

Mandatory Visualization

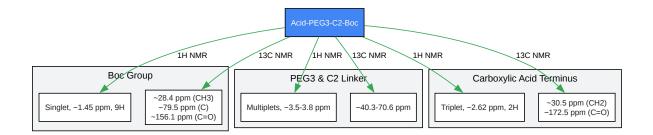




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Caption: Experimental workflow for NMR characterization.





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Caption: Structure-spectra correlation map.

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